4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine is a heterocyclic compound with the molecular formula C11H16N2OS. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 5, and a thian-4-yloxy group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4,5-dimethylpyrimidine with thian-4-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thian-4-yl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thian-4-yl derivatives
Substitution: Amino or thiol-substituted pyrimidines
Scientific Research Applications
4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylpyrimidine: Lacks the thian-4-yloxy group, making it less versatile in chemical reactions.
6-(Thian-4-yloxy)pyrimidine: Does not have the methyl groups at positions 4 and 5, which can affect its reactivity and properties.
4,5-Dimethyl-6-(methoxy)pyrimidine: Contains a methoxy group instead of thian-4-yloxy, leading to different chemical behavior.
Uniqueness
4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine is unique due to the presence of both methyl and thian-4-yloxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethyl-6-(thian-4-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-9(2)12-7-13-11(8)14-10-3-5-15-6-4-10/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFIXLYABSODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2CCSCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.